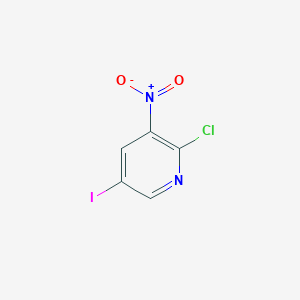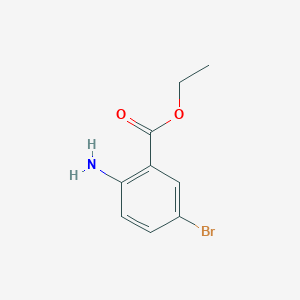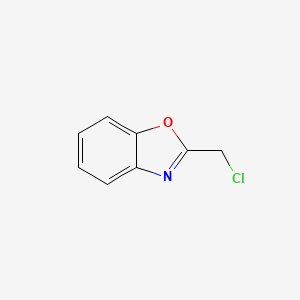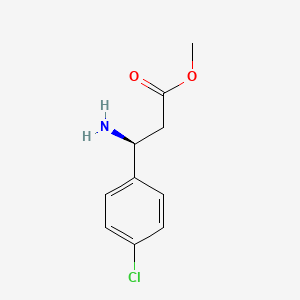
3-Pyridylmethyl isothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Pyridylmethyl isothiocyanate involves a multicomponent reaction using isocyanides, elemental sulfur, and amines . This process can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . The reaction is optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating .Molecular Structure Analysis
The molecular structure of 3-Pyridylmethyl isothiocyanate is derived from the enzymatic hydrolysis of glucosinolates . The structural differences in isothiocyanates lead to differences in lipophilicity and hydrophilicity .Chemical Reactions Analysis
Isothiocyanates, including 3-Pyridylmethyl isothiocyanate, are known to exhibit various chemical reactions. They are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . They also react with primary amines to form thiocarbamyl fluorides and isothiocyanates .Physical And Chemical Properties Analysis
Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates . They exhibit different chemical structures, and these structural differences lead to differences in lipophilicity and hydrophilicity .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-(isothiocyanatomethyl)pyridine is utilized in proteomics research as an isocyanate-substituted pyridine compound . It plays a role in the identification and quantification of proteins, particularly in the study of protein-protein interactions and post-translational modifications.
Bioisosteres in Drug Design
This compound is applied in the development of bioisosteres within drug design . Bioisosteres are molecules that can substitute for each other in biological systems, maintaining similar physical and chemical properties . This application is crucial for modifying the pharmacological properties of a drug, such as its potency, selectivity, or stability.
Pharmaceutical Applications
In the pharmaceutical industry, 3-(isothiocyanatomethyl)pyridine is explored for its potential use in creating new medicinal compounds. It’s involved in the synthesis of various pharmaceutical agents, where its isothiocyanate group can be a pivotal moiety for biological activity .
Organic Synthesis
The compound serves as a building block in organic synthesis , particularly in the construction of complex molecules. Its reactivity with other organic substrates can lead to the formation of diverse heterocyclic compounds, which are often found in many pharmaceuticals .
Materials Science
In materials science , 3-(isothiocyanatomethyl)pyridine is investigated for its potential to create novel materials. Its molecular structure could be key in developing new polymers or covalent organic frameworks with specific desired properties .
Analytical Chemistry
This compound finds applications in analytical chemistry as a reagent for chemical analysis. Its unique properties can be exploited in chromatography and spectrometry to detect, identify, and quantify substances within complex mixtures .
Environmental Science
Lastly, 3-(isothiocyanatomethyl)pyridine is studied in environmental science for its impact on biological wastewater treatment processes. Understanding its behavior and breakdown can help in assessing the environmental fate of similar organic compounds .
Wirkmechanismus
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, have been studied for their antimicrobial properties against human pathogens .
Biochemical Pathways
Isothiocyanates, in general, are known to have antimicrobial activity, but the specific pathways affected by this compound require further investigation .
Safety and Hazards
Zukünftige Richtungen
Isothiocyanates have been well documented for their antimicrobial activity against foodborne and plant pathogens, but little is known about their antimicrobial properties against human pathogens . Future studies are needed to evaluate the potential use of isothiocyanates to replace or support common antibiotics . A more sustainable isothiocyanate synthesis has also been proposed, which involves the use of sulfur and catalytic amounts of amine bases .
Eigenschaften
IUPAC Name |
3-(isothiocyanatomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-2-1-3-8-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYDRBQHFQOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190288 | |
| Record name | 3-Pyridylmethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylmethyl isothiocyanate | |
CAS RN |
36810-90-9 | |
| Record name | 3-Picolylisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Isothiocyanatomethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridylmethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ISOTHIOCYANATOMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1PWS1V11M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)


